3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(naphthalenyl)-
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Overview
Description
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(naphthalenyl)- is a heterocyclic compound that belongs to the triazole family This compound is characterized by its unique structure, which includes a triazole ring fused with a thione group and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(naphthalenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and requires refluxing in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alcohols, halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted triazoles
Scientific Research Applications
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(naphthalenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of agrochemicals and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(naphthalenyl)- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. For example, it may inhibit the activity of demethylase enzymes, which are crucial for the survival of certain pathogens .
Comparison with Similar Compounds
Similar Compounds
- 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4,5-trimethyl-
- 4-Phenyl-5-(2-Thienylmethyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Selone
- Prothioconazole
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
CAS No. |
114058-93-4 |
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Molecular Formula |
C14H13N3S |
Molecular Weight |
255.34 g/mol |
IUPAC Name |
2,4-dimethyl-5-naphthalen-1-yl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C14H13N3S/c1-16-13(15-17(2)14(16)18)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 |
InChI Key |
DYGLSSWDOVUHQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN(C1=S)C)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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